molecular formula C25H35NO2 B14208446 (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine CAS No. 918404-66-7

(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine

Cat. No.: B14208446
CAS No.: 918404-66-7
M. Wt: 381.5 g/mol
InChI Key: CONIDDKUISPFAQ-UHFFFAOYSA-N
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Description

(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is an organic compound characterized by the presence of two hexyloxyphenyl groups attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine typically involves the reaction of 4-(hexyloxy)benzaldehyde with aniline derivatives under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-(hexyloxy)benzaldehyde reacts with the amine group of aniline in the presence of an acid catalyst to form the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. Additionally, the hexyloxyphenyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is unique due to its specific combination of hexyloxyphenyl groups and the methanimine linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

918404-66-7

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

N,1-bis(4-hexoxyphenyl)methanimine

InChI

InChI=1S/C25H35NO2/c1-3-5-7-9-19-27-24-15-11-22(12-16-24)21-26-23-13-17-25(18-14-23)28-20-10-8-6-4-2/h11-18,21H,3-10,19-20H2,1-2H3

InChI Key

CONIDDKUISPFAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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